N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide hydrochloride N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1215557-23-5
VCID: VC4297155
InChI: InChI=1S/C20H21FN4O3S2.ClH/c1-23(2)10-3-11-24(19(26)13-29-16-7-4-14(21)5-8-16)20-22-17-9-6-15(25(27)28)12-18(17)30-20;/h4-9,12H,3,10-11,13H2,1-2H3;1H
SMILES: CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-])C(=O)CSC3=CC=C(C=C3)F.Cl
Molecular Formula: C20H22ClFN4O3S2
Molecular Weight: 484.99

N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide hydrochloride

CAS No.: 1215557-23-5

Cat. No.: VC4297155

Molecular Formula: C20H22ClFN4O3S2

Molecular Weight: 484.99

* For research use only. Not for human or veterinary use.

N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide hydrochloride - 1215557-23-5

Specification

CAS No. 1215557-23-5
Molecular Formula C20H22ClFN4O3S2
Molecular Weight 484.99
IUPAC Name N-[3-(dimethylamino)propyl]-2-(4-fluorophenyl)sulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Standard InChI InChI=1S/C20H21FN4O3S2.ClH/c1-23(2)10-3-11-24(19(26)13-29-16-7-4-14(21)5-8-16)20-22-17-9-6-15(25(27)28)12-18(17)30-20;/h4-9,12H,3,10-11,13H2,1-2H3;1H
Standard InChI Key WEALLFYTMBKJGP-UHFFFAOYSA-N
SMILES CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-])C(=O)CSC3=CC=C(C=C3)F.Cl

Introduction

N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide hydrochloride is a complex organic compound with a molecular formula of C20H22ClFN4O3S2. This compound is characterized by its diverse functional groups, including a dimethylamino group, a fluorophenylthio group, and a nitrobenzo[d]thiazolyl group, which contribute to its unique chemical properties and potential applications.

Synthesis and Preparation

The synthesis of N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide hydrochloride typically involves multi-step reactions, including:

  • Formation of the Acetamide Backbone: This involves the reaction of an appropriate amine with an acyl chloride or anhydride.

  • Introduction of the 4-Fluorophenylthio Group: This can be achieved through nucleophilic substitution reactions.

  • Introduction of the 6-Nitrobenzo[d]thiazol-2-yl Group: This step often involves condensation reactions with appropriate precursors.

Potential Applications

While specific applications of N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide hydrochloride are not well-documented, compounds with similar structures have been explored for their biological activities, including antimicrobial and anticancer properties. The presence of a nitro group and a thiazole ring suggests potential for interaction with biological targets.

Safety and Handling

Given the compound's chemical structure, it is likely to be hazardous if not handled properly. Common precautions include wearing protective gear and ensuring proper ventilation during handling. Specific safety data sheets (SDS) should be consulted for detailed handling instructions.

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